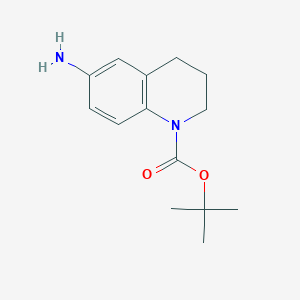

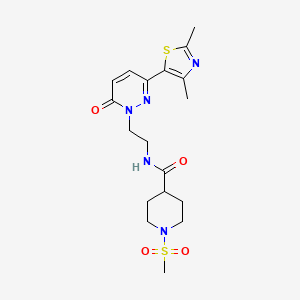

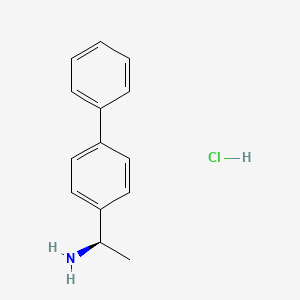

![molecular formula C20H27N7O2 B2866983 N-[[1-ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridin-5-yl]methyl]-2-methylpyrazole-3-carboxamide CAS No. 2229643-38-1](/img/structure/B2866983.png)

N-[[1-ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridin-5-yl]methyl]-2-methylpyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the class of pyrazolo[3,4-b]pyridines, which are three-membered azaheterocyclic systems composed of a pyrazole and a quinoline fragment . These compounds can be modified with a number of substituents that greatly influence their physical, photophysical, and biological properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of pyrazolo[3,4-b]pyridines include fluorescence and potential biological activity . The compound is a powder with a molecular weight of 289.38 .Scientific Research Applications

Antimalarial Drug Discovery

TCMDC-136560 has been identified as a compound with potential transmission-blocking activity against Plasmodium falciparum , the parasite responsible for the most lethal form of malaria . This compound emerged from high-throughput screening assays aimed at discovering new antimalarials that can inhibit both gametocytes and asexual stages of the parasite’s life cycle. The ability to block transmission is particularly crucial in the effort to control and eventually eradicate malaria.

Aminoacyl-tRNA Synthetase Inhibition

Research has shown that TCMDC-136560 may target the protein translation machinery of Plasmodium falciparum by inhibiting aminoacyl-tRNA synthetases (aaRSs) . These enzymes are essential for protein biosynthesis, and their inhibition could lead to the development of new antimalarial drugs, especially in light of increasing drug resistance.

Late-Stage Development and Egress Inhibition

TCMDC-136560, also referred to as MMV026356, has been demonstrated to specifically inhibit the late-stage development and egress of Plasmodium falciparum from red blood cells . It induces DNA fragmentation in merozoites, impairing their ability to exit the host cell and invade new ones, which is a critical step in the malaria infection cycle.

Apicomplexan Parasite Research

The inhibitory effects of TCMDC-136560 on the egress of Toxoplasma gondii , another apicomplexan parasite, suggest a conserved mechanism of action that could be exploited for broader antiparasitic strategies . This cross-species activity highlights the compound’s potential as a tool for understanding apicomplexan biology and developing treatments for related diseases.

properties

IUPAC Name |

N-[[1-ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridin-5-yl]methyl]-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N7O2/c1-4-27-19-16(12-23-27)18(25-14-6-9-29-10-7-14)15(13(2)24-19)11-21-20(28)17-5-8-22-26(17)3/h5,8,12,14H,4,6-7,9-11H2,1-3H3,(H,21,28)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSIASRMOIMLMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC(=C(C(=C2C=N1)NC3CCOCC3)CNC(=O)C4=CC=NN4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347519 |

Source

|

| Record name | N-[[1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridin-5-yl]methyl]-2-methylpyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2229643-38-1 |

Source

|

| Record name | N-[[1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridin-5-yl]methyl]-2-methylpyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866900.png)

![Isoquinolin-1-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2866902.png)

![[5-Fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone](/img/structure/B2866903.png)

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2866919.png)